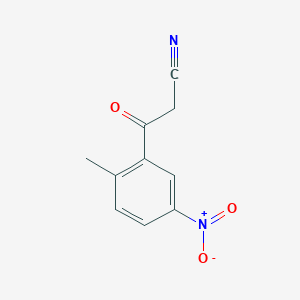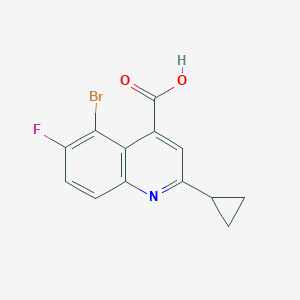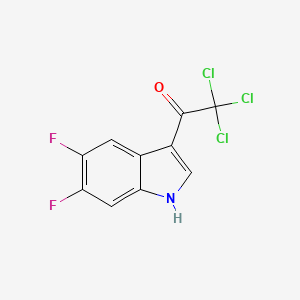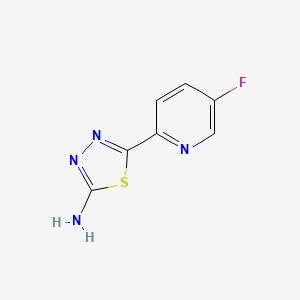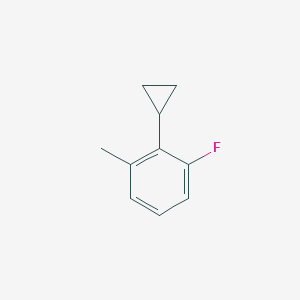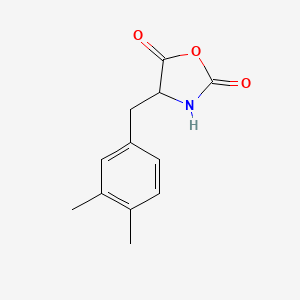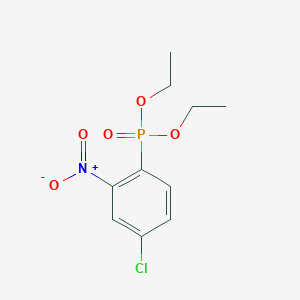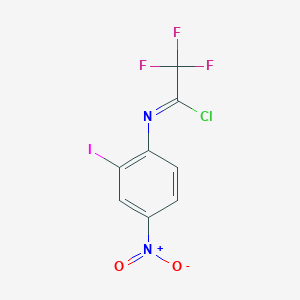
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique chemical structure, which includes trifluoromethyl, iodo, and nitro functional groups, making it a valuable reagent in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride typically involves the reaction of 2-iodo-4-nitroaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-iodo-4-nitroaniline+trifluoroacetyl chloride→2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the iodo group can be involved in oxidative addition reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of ligands and bases.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Derivatives: Nucleophilic substitution results in various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution and coupling reactions. The nitro and iodo groups also contribute to its reactivity, allowing for diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(2-iodo-4-nitrophenyl)acetimidoyl Chloride is unique due to the presence of both iodo and nitro groups, which impart distinct reactivity and functionalization potential. This makes it a versatile reagent in synthetic chemistry, capable of undergoing a wide range of chemical transformations.
Propriétés
Formule moléculaire |
C8H3ClF3IN2O2 |
|---|---|
Poids moléculaire |
378.47 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2-iodo-4-nitrophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H3ClF3IN2O2/c9-7(8(10,11)12)14-6-2-1-4(15(16)17)3-5(6)13/h1-3H |
Clé InChI |
IAXJZQBYZKZYHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])I)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




